3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine
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Overview
Description
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with cyclopropyl groups and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dicyclopropylpyridazine with 5-methyl-1-phenyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often require refluxing in a solvent such as ethanol or dimethylformamide (DMF) and the use of a base like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Shares the pyrazole moiety but lacks the pyridazine ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole structure but with different substituents.
Uniqueness
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine is unique due to its combination of cyclopropyl groups and the pyridazine-pyrazole framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
918873-36-6 |
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Molecular Formula |
C20H20N4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3,4-dicyclopropyl-6-(5-methyl-1-phenylpyrazol-4-yl)pyridazine |
InChI |
InChI=1S/C20H20N4/c1-13-18(12-21-24(13)16-5-3-2-4-6-16)19-11-17(14-7-8-14)20(23-22-19)15-9-10-15/h2-6,11-12,14-15H,7-10H2,1H3 |
InChI Key |
NLCAKMPPYCOBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C(C(=C3)C4CC4)C5CC5 |
Origin of Product |
United States |
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